3-Bromo-2-fluoropyridine

Physicochemical profiling Process chemistry Distillation

3-Bromo-2-fluoropyridine (CAS 36178-05-9) is a dual-halogenated pyridine building block comprising a 3-bromo and a 2-fluoro substituent on the heteroaromatic ring. As a heteroaryl halide, it serves as a versatile intermediate in transition metal-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the construction of fluorinated pharmaceutical and agrochemical scaffolds.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 36178-05-9
Cat. No. B1273648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoropyridine
CAS36178-05-9
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)Br
InChIInChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H
InChIKeyKESUTBOSNOHAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoropyridine (CAS 36178-05-9) for Precise Heteroaryl Halide Procurement: A Baseline Overview of Identity, Purity, and Physicochemical Benchmarks


3-Bromo-2-fluoropyridine (CAS 36178-05-9) is a dual-halogenated pyridine building block comprising a 3-bromo and a 2-fluoro substituent on the heteroaromatic ring . As a heteroaryl halide, it serves as a versatile intermediate in transition metal-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the construction of fluorinated pharmaceutical and agrochemical scaffolds [1]. Commercial material is routinely supplied at ≥98% (GC) purity and exhibits a boiling point of 76 °C at 20 mmHg, a density of 1.73, and a predicted pKa of −2.79±0.10 (most basic, 25 °C) . These baseline characteristics define the compound's identity and establish the quality specifications upon which downstream synthetic performance depends.

Why 3-Bromo-2-fluoropyridine (CAS 36178-05-9) Cannot Be Arbitrarily Substituted: Regioisomeric Reactivity and Site-Selectivity Drive Synthetic Outcomes


Even minor positional isomerism in halogenated pyridines leads to starkly different reactivity profiles in key transformations. The specific juxtaposition of a 2-fluoro and a 3-bromo group in this compound imparts unique electronic and steric properties that control regioselectivity in cross-couplings and nucleophilic substitutions [1]. For example, the bromine atom at C3 exhibits a distinct leaving-group propensity relative to the 2-bromo isomer, while the adjacent fluorine strongly polarizes the ring and influences the stability of palladium intermediates [2]. Consequently, replacing 3-bromo-2-fluoropyridine with 2-bromo-3-fluoropyridine or a non-fluorinated bromopyridine in a validated synthetic sequence risks altered site-selectivity, reduced coupling yields, or complete failure to generate the desired product [3]. The quantitative evidence presented in Section 3 substantiates this lack of interchangeability.

Quantitative Differentiation Evidence for 3-Bromo-2-fluoropyridine (CAS 36178-05-9) Relative to Key Analogs and In-Class Comparators


Boiling Point and Volatility Differentiate 3-Bromo-2-fluoropyridine from Its 2-Bromo Regioisomer

3-Bromo-2-fluoropyridine exhibits a significantly higher boiling point than its 2-bromo-3-fluoropyridine isomer (76 °C at 20 mmHg vs. 62 °C at 22 mmHg) [1]. This 14 °C elevation reflects altered intermolecular forces stemming from the different halogenation pattern and directly impacts distillation parameters and recovery protocols.

Physicochemical profiling Process chemistry Distillation

Protonation Basicity (pKa) Distinguishes 3-Bromo-2-fluoropyridine from Its 2-Bromo Congener

The predicted pKa of the pyridine nitrogen in 3-bromo-2-fluoropyridine is −2.79±0.10 , whereas the corresponding value for the 2-bromo-3-fluoro regioisomer is −1.63±0.10 . This 1.16 unit difference in basicity influences protonation state at physiological pH and affects salt formation, solubility, and binding interactions in medicinal chemistry campaigns.

Medicinal chemistry Physicochemical property pKa prediction

Buchwald-Hartwig Coupling Efficiency in PROTAC Molecule Synthesis

In a pharmaceutical research institute case study, a 25 g batch of 3-bromo-2-fluoropyridine was employed in PROTAC (proteolysis-targeting chimera) development. Under optimized Buchwald-Hartwig amination conditions, the substrate delivered 92% coupling efficiency . While direct comparator data within the same study is not provided, this value substantially exceeds typical yields reported for less activated bromopyridines under similar palladium-catalyzed amination protocols [1].

PROTAC Buchwald-Hartwig Cross-coupling Medicinal chemistry

OLED Electron Transport Layer Performance: Enhanced Luminance vs. Traditional Pyridine Derivatives

A 1 kg-scale application in OLED electron transport layer synthesis resulted in a 40% enhancement in device luminance when 3-bromo-2-fluoropyridine was used as a building block, compared to traditional pyridine derivatives . Although the specific comparator structures are not disclosed, the magnitude of the improvement underscores the functional impact of the 2-fluoro-3-bromo substitution pattern on the electronic properties of the final conjugated materials.

OLED Materials science Electron transport Luminance

Regioselective Lithium-Halogen Exchange and Bromine Migration Unique to the 3-Bromo-2-fluoro Motif

Treatment of 3-bromo-2-fluoropyridine with n-butyllithium leads to an unusual bromine migration from the 3-position to the 4-position, a phenomenon not observed with the 2-bromo isomer or with non-fluorinated analogs [1]. This 'halogen dance' pathway provides access to 4-functionalized pyridines that would be difficult to obtain through direct lithiation. Quantitative product distribution data are available in the original publication, but the key differentiator is the occurrence of this migration only for the specific 3-bromo-2-fluoro substitution pattern.

Organometallic chemistry Lithiation Halogen dance Mechanistic study

Site-Selective Suzuki-Miyaura Cross-Coupling Controlled by the 2-Fluoro Substituent

In palladium-catalyzed Suzuki-Miyaura reactions of polyhalogenated pyridines, the 2-fluoro substituent exerts a strong electron-withdrawing effect that deactivates the adjacent C2 and C4 positions toward oxidative addition while leaving the C3–Br site preferentially reactive [1][2]. This electronic bias enables site-selective coupling at the bromine-bearing position with minimal competitive reaction at the fluoride. For 3-bromo-2-fluoropyridine, this translates to high selectivity for mono-arylation at C3, whereas the 2-bromo-3-fluoro isomer often yields mixtures of regioisomeric products due to less pronounced electronic differentiation.

Suzuki-Miyaura Regioselectivity Cross-coupling Pyridine functionalization

Optimal Deployment Scenarios for 3-Bromo-2-fluoropyridine (CAS 36178-05-9) Based on Verified Differential Evidence


PROTAC Linker and Warhead Synthesis Requiring High Buchwald-Hartwig Coupling Efficiency

The demonstrated 92% coupling efficiency under optimized Buchwald-Hartwig conditions makes 3-bromo-2-fluoropyridine a compelling choice for assembling PROTAC molecules where high-yielding amination steps are critical . The 3-bromo site reacts smoothly with amines, while the 2-fluoro substituent remains intact for subsequent diversification or for modulating the physicochemical properties of the final degrader.

OLED Electron Transport Materials Demanding Enhanced Luminance

In materials science, the 40% luminance improvement observed in OLED electron transport layers derived from this building block positions it as a strategic intermediate for developing high-performance display and lighting materials . The dual-halogen pattern enables precise tuning of frontier orbital energies when incorporated into conjugated frameworks.

Site-Selective Suzuki-Miyaura Mono-Arylation of Pyridine Scaffolds

When a synthetic sequence requires exclusive functionalization at the 3-position of a pyridine ring without perturbing an adjacent 2-fluoro group, 3-bromo-2-fluoropyridine is the reagent of choice [1]. Its electronic profile ensures high regioselectivity in Pd-catalyzed cross-couplings, minimizing the formation of bis-arylated byproducts and simplifying purification workflows.

Synthesis of 4-Substituted Pyridines via Lithium-Halogen Exchange and Bromine Migration

The unique bromine migration pathway upon treatment with n-butyllithium enables access to 4-functionalized pyridine derivatives that are otherwise challenging to prepare [2]. This reactivity is specific to the 3-bromo-2-fluoro substitution pattern and represents a valuable synthetic tool for medicinal chemists exploring novel heterocyclic space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.